Cas no 891408-05-2 (1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea)
![1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea structure](https://www.kuujia.com/scimg/cas/891408-05-2x500.png)
1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea Chemical and Physical Properties
Names and Identifiers
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- 1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea
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- MDL: MFCD01567583
- Inchi: 1S/C17H18N4O6S/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(22)19-20-17(28)18-11-4-6-12(7-5-11)21(23)24/h4-9H,1-3H3,(H,19,22)(H2,18,20,28)
- InChI Key: UWKKRZMYOHCRCS-UHFFFAOYSA-N
- SMILES: N(C1=CC=C([N+]([O-])=O)C=C1)C(NNC(=O)C1=CC(OC)=C(OC)C(OC)=C1)=S
1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB162994-5 g |
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide |
891408-05-2 | 5 g |
€377.50 | 2023-07-20 | ||
Key Organics Ltd | MS-7843-20MG |
3,4,5-trimethoxy-N-{[(4-nitrophenyl)carbamothioyl]amino}benzamide |
891408-05-2 | >90% | 20mg |
£76.00 | 2023-03-10 | |
Key Organics Ltd | MS-7843-50MG |
3,4,5-trimethoxy-N-{[(4-nitrophenyl)carbamothioyl]amino}benzamide |
891408-05-2 | >90% | 50mg |
£102.00 | 2023-09-08 | |
Key Organics Ltd | MS-7843-10MG |
3,4,5-trimethoxy-N-{[(4-nitrophenyl)carbamothioyl]amino}benzamide |
891408-05-2 | >90% | 10mg |
£63.00 | 2023-09-08 | |
abcr | AB162994-1 g |
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide |
891408-05-2 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB162994-10 g |
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide |
891408-05-2 | 10 g |
€482.50 | 2023-07-20 | ||
Ambeed | A961927-1g |
3,4,5-Trimethoxy-N-{[(4-nitrophenyl)carbamothioyl]amino}benzamide |
891408-05-2 | 90% | 1g |
$348.0 | 2024-04-16 | |
Key Organics Ltd | MS-7843-1MG |
3,4,5-trimethoxy-N-{[(4-nitrophenyl)carbamothioyl]amino}benzamide |
891408-05-2 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | MS-7843-100MG |
3,4,5-trimethoxy-N-{[(4-nitrophenyl)carbamothioyl]amino}benzamide |
891408-05-2 | >90% | 100mg |
£146.00 | 2023-09-08 | |
abcr | AB162994-5g |
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide; . |
891408-05-2 | 5g |
€377.50 | 2024-06-10 |
1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea Related Literature
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on 1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea
1-(4-Nitrophenyl)-3-[(3,4,5-Trimethoxybenzoyl)Amino]Thiourea: A Comprehensive Overview
The compound 1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea (CAS No. 891408-05-2) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thioureas, which are known for their versatile chemical properties and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by the presence of a thiourea moiety, a 4-nitrophenyl group, and a 3,4,5-trimethoxybenzoyl substituent. These functional groups contribute to its unique chemical reactivity and biological activity.
Recent studies have highlighted the importance of thioureas in drug discovery due to their ability to form stable complexes with metal ions and their potential as enzyme inhibitors. The 4-nitrophenyl group in this compound introduces electron-withdrawing effects, which can enhance the molecule's reactivity in certain chemical transformations. On the other hand, the 3,4,5-trimethoxybenzoyl substituent imparts significant steric hindrance and electronic effects, making it a valuable component in designing bioactive molecules.
One of the most promising applications of 1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea lies in its potential as an anticancer agent. Researchers have reported that thioureas can inhibit key enzymes involved in cancer cell proliferation and metastasis. The presence of the nitrophenyl group further enhances its ability to target specific pathways associated with oncogenesis. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, making it a strong candidate for further development as an anticancer drug.
In addition to its therapeutic potential, this compound has also been explored for its role in agrochemicals. The thiourea moiety is known to exhibit fungicidal activity, which makes it a valuable component in developing eco-friendly pesticides. Recent advancements in green chemistry have emphasized the importance of sustainable agricultural practices, and compounds like 1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea offer a promising avenue for achieving this goal without compromising efficacy.
The synthesis of 1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the preparation of the thiourea core and subsequent functionalization with the nitrophenyl and trimethoxybenzoyl groups. Recent optimizations in reaction conditions have significantly improved the yield and purity of this compound, making it more accessible for large-scale production.
From a structural standpoint, the compound's molecular weight is approximately 566 g/mol, with a molecular formula of C20H19N3O9S. Its solubility properties are highly dependent on the substituents present; however, it generally exhibits moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and water under certain conditions. These properties are crucial for its application in drug delivery systems where solubility plays a pivotal role in bioavailability.
The pharmacokinetic profile of 1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea has been extensively studied using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). These studies have revealed that the compound has favorable absorption characteristics and a relatively long half-life when administered orally or intravenously. Such attributes are highly desirable for drugs targeting chronic conditions like cancer or fungal infections.
Looking ahead, ongoing research is focused on optimizing the stereochemistry of this compound to enhance its bioavailability further while minimizing potential side effects. Additionally, efforts are being made to explore its combination therapy potential with other antineoplastic agents to maximize therapeutic outcomes.
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